2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O3S and its molecular weight is 489.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, a class of compounds known for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, the DNA active site, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways, primarily those involved in DNA replication and transcription . By disrupting these processes, the compound can exert anti-proliferative effects, particularly against cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic parameters .
Result of Action
The compound’s intercalation into DNA results in molecular and cellular effects that can lead to cell death . This makes the compound potentially useful as an anticancer agent. In fact, some derivatives have shown potent anti-proliferative activities against HepG2, HCT-116, and MCF-7 cancer cell lines .
Properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-19-12-10-18(11-13-19)27-22(32)15-35-25-29-28-24-30(14-16-6-8-17(26)9-7-16)23(33)20-4-2-3-5-21(20)31(24)25/h2-13H,14-15H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLQVQYMSTGJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.